Home > Products > Screening Compounds P12401 > 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide -

2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-4557643
CAS Number:
Molecular Formula: C13H19N3O2
Molecular Weight: 249.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635)

Compound Description: WAY 100635 is a potent and selective antagonist of the 5-HT1A receptor. Studies have shown its effectiveness in both in vitro and in vivo models, particularly in the dorsal raphe nucleus (DRN) and the CA1 region of the hippocampus [, ].

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 displays high affinity for the 5-HT1A receptor and has demonstrated activity in regulating bladder function in the central nervous system [, ]. Notably, it exhibits minimal sedative, analgesic, anxiolytic, or antidepressant effects, suggesting a degree of selectivity for bladder function control.

N-[ω-[4-(2-methoxyphenyl)-1-piperazinyl]alkyl]-2-quinolinamines

Compound Description: This series of compounds were designed as fluorescent ligands for the 5-HT1A receptor []. The length of the alkyl chain connecting the piperazine and quinoline moieties significantly influenced binding affinity.

Compound Description: This class of compounds was investigated for their affinity toward 5-HT1A and dopamine D3 receptor subtypes []. Increasing the length of the aliphatic chain between the piperazine and benzotriazole rings resulted in enhanced affinity for both receptors.

Compound Description: XB513 possesses both calcium agonistic and α1-adrenergic receptor blocking properties []. This dual activity makes it a potential therapeutic agent for congestive heart failure.

4‐Methoxy‐2‐[3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl)]‐propyl]‐6‐methyl‐1H‐pyrrolo[3,4‐c]pyridine‐1,3(2H)‐dione (IV)

Compound Description: Compound IV is a new derivative of 3,4-pyridinedicarboximide with promising analgesic activity []. The stability of this compound is pH-dependent, with degradation occurring via specific acid-catalyzed and spontaneous water-catalyzed hydrolysis.

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1- piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a calmodulin antagonist that demonstrates potent vasodilating and vasospasmolytic activity, particularly in cerebral circulation []. Studies indicate its potential as a cerebral circulation improver.

N-tert.-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135) and analogs (6-10)

Compound Description: WAY-100135 and its analogs represent a group of potent 5-HT1A ligands with varying affinities for 5-HT2A and α1 receptors []. The volume of the amide substituent was found to be a crucial factor influencing their 5-HT2A receptor affinity.

3-[2-[4-(o-methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)- quinazolinedione monophydrochloride (SGB-1534)

Compound Description: SGB-1534 exhibits antihypertensive activity attributed to its potent and selective antagonism of α1-adrenoceptors [, ]. Its effects are primarily mediated through its interaction with α1-adrenoceptors in vascular tissues, leading to blood pressure reduction.

7-Hydroxy-1-[[[4-(3-methoxyphenyl)-1-piperazinyl]acetyl]amino]-2, 2, 4, 6-tetramethylindan (OPC-14117)

Compound Description: OPC-14117 is a novel cerebroprotective agent with stimulating activity in the central nervous system []. It undergoes metabolism to form several metabolites, including hydroxylated derivatives.

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a potent inhibitor of osteoclast differentiation and displays protective effects against bone loss, making it a potential therapeutic candidate for osteoporosis and related bone diseases []. It acts by suppressing RANKL signaling and bone resorption.

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation and reduces bone resorption by downregulating TRAF6, a key mediator in the RANKL signaling pathway [].

(+)-4-[(αR)-α-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide (SNC80)

Compound Description: SNC80 is a δ-opioid agonist that exhibits a range of behavioral effects, including antidepressant-like activity, locomotor stimulation, antinociception, and convulsions [, ]. Studies suggest a lack of observable tolerance to its antidepressant-like effects, making it a potential novel antidepressant therapy.

4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

Compound Description: p-MPPI is a potent antagonist of both pre- and postsynaptic 5-HT1A receptors [, , ]. It effectively blocks 5-HT1A receptor activation, as evidenced by its ability to antagonize various 5-HT1A agonist-induced effects in vivo.

4-(2'-methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF)

Compound Description: p-MPPF, similar to p-MPPI, acts as a competitive antagonist of both pre- and postsynaptic 5-HT1A receptors []. It demonstrates efficacy in antagonizing the effects of 5-HT1A agonists in vivo, highlighting its ability to block 5-HT1A receptor activation.

trans-N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-tosyloxymethylcyclohexane)carboxamide

Compound Description: This compound serves as a precursor to [18F]Mefway, a radiotracer used for imaging the 5-HT1A receptor []. Its efficient synthesis is crucial for developing this valuable radiopharmaceutical.

N-[4-(4-(2-Methoxyphenyl)piperazinyl)butyl]-2-naphthamide (BP897)

Compound Description: BP897 acts as a D3 dopamine receptor partial agonist and has been investigated for its potential in reducing LIDs (l-Dopa-induced dyskinesias) in Parkinson's disease [].

2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides

Compound Description: This class of compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains [].

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

Compound Description: This series of compounds was synthesized and evaluated for potential therapeutic application in Alzheimer's disease, based on their ability to inhibit butyrylcholinesterase [].

7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH 412348)

Compound Description: SCH 412348 acts as a potent and selective adenosine A2A receptor antagonist []. It has shown therapeutic potential in rodent models of movement disorders and depression.

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

Compound Description: [(11)C]Preladenant is a PET tracer designed for mapping cerebral adenosine A2A receptors (A2ARs) []. Its favorable brain kinetics and specific binding to A2ARs make it suitable for studying A2ARs in vivo.

6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: GSK588045 is a potent 5-HT1A/B/D receptor antagonist with promising potential as a fast-acting antidepressant/anxiolytic agent []. Its high selectivity for 5-HT receptors, favorable pharmacokinetics, and in vivo efficacy make it a suitable candidate for further clinical development.

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

Compound Description: GSK1016790A acts as a novel and potent transient receptor potential vanilloid 4 (TRPV4) channel agonist []. Studies suggest its potential role in modulating urinary bladder function by inducing bladder contraction and hyperactivity.

[3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt (3)

Compound Description: Compound 3 exhibits potent antiestrogenic activity, as demonstrated by its effects in both in vitro and in vivo models []. Its high binding affinity for rat uterine cytosol estrogen receptors highlights its potential as an antiestrogenic agent.

(+)-3-{2-[4-(8-Fluor-2-methyl-10, 11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl}-2-oxazolidinone (16)

Compound Description: The (+)-enantiomer of compound 16 exhibits stereospecific neuroleptic activity in animal models []. Its (10S)-configuration, determined by X-ray diffraction, is crucial for its pharmacological activity.

1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090)

Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist []. Its preclinical profile suggests its potential as a fast-onset antidepressant/anxiolytic agent.

5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

Compound Description: SCH 66712 is a potent mechanism-based inactivator of human cytochrome P450 2D6 (CYP2D6), a key drug-metabolizing enzyme []. Its inactivation mechanism involves protein adduction, highlighting its potential for drug-drug interactions.

2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423)

Compound Description: AD-5423 is a novel antipsychotic agent that displays a pharmacological profile similar to haloperidol in some aspects but differs in its potential for inducing tardive dyskinesia and malignant syndrome [].

Compound Description: This series of compounds, particularly compound 16 and derivatives 35, 37-44, exhibited potent analgesic activity, some exceeding the potency of codeine []. The erythro isomers demonstrated significantly higher activity compared to their threo counterparts.

Compound Description: Tandospirone is a selective anxiolytic agent with efficacy comparable to buspirone but with improved anxioselectivity []. Its unique pharmacological profile suggests potential advantages over existing anxiolytic therapies.

N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides

Compound Description: This series of compounds was investigated for their binding affinity and selectivity for dopamine D2 and D3 receptors []. Variations in the spacer length and the aryl moiety led to compounds with improved D3 receptor selectivity.

3,8-Di[2-aryl-1-azenyl]-1,3,6,8-tetraazabicyclo[4.4.1]undecanes and 1,3-Di-2-[(4-methoxyphenyl)-1-diazenyl]imidazolidine

Compound Description: These compounds represent a novel class of bis-triazenes synthesized by reacting diazonium salts with ethylenediamine/formaldehyde mixtures []. They exhibit unique structural features characterized by the presence of two triazene units linked to a tetraazabicyclic cage or an imidazolidine ring.

2-(4-benzoyl-1-piperazinyl)-1-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoethanone (BMS-488043)

Compound Description: BMS-488043 is an HIV-1 attachment inhibitor, targeting the interaction between the virus and the host cell []. Its low oral bioavailability led to the development of its prodrug, BMS-663749, to improve its pharmacokinetic properties.

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

Compound Description: Sch-350634 is an orally bioavailable, potent CCR5 antagonist that inhibits HIV-1 entry and replication []. Its excellent pharmacokinetic properties make it a promising candidate for further development as an anti-HIV agent.

3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxyindazole (DY-9836)

Compound Description: DY-9836 is a novel calmodulin antagonist with potential therapeutic benefits in mitigating phenylephrine-induced cardiomyocyte injury []. It acts by inhibiting aberrant superoxide and nitric oxide generation, protecting cardiomyocytes from damage.

Overview

2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of arylpiperazine derivatives. These compounds are often studied for their potential pharmacological applications, particularly in the field of psychiatry and neurology. The presence of the piperazine ring and the methoxyphenyl group suggests possible interactions with neurotransmitter systems, making this compound of interest for research into antipsychotic and antidepressant medications.

Source

This compound has been synthesized and studied in various research contexts, particularly in connection with its biological activity and potential therapeutic effects. Notably, studies have highlighted its synthesis alongside other arylpiperazine derivatives, indicating a broader interest in this class of compounds for medicinal chemistry applications .

Classification

2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide can be classified as:

  • Chemical Class: Aryl-piperazine derivatives
  • Functional Group: Amide
  • Substituents: Methoxy group on the phenyl ring
Synthesis Analysis

Methods

The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide typically involves several key steps:

  1. Formation of the Piperazine Ring: Starting materials such as 2-methoxyphenyl derivatives are reacted with piperazine to form the piperazine ring.
  2. Acetamide Formation: The resulting piperazine derivative is then acylated using acetic anhydride or acetyl chloride to form the acetamide.

Technical Details

The synthesis may proceed through a multi-step process involving:

  • Reflux conditions: Often performed in solvents such as dimethylformamide or toluene.
  • Purification techniques: Such as recrystallization or chromatography to isolate the final product with high purity.

For example, one study reported a yield of 52% for a similar compound, indicating that yields may vary based on specific reaction conditions and starting materials used .

Molecular Structure Analysis

Data

  • Molecular Formula: C17H22N2O2
  • Molecular Weight: 286.37 g/mol
  • Melting Point: Typically ranges around 119-120 °C based on similar compounds .
Chemical Reactions Analysis

Reactions

The primary reactions involving 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide include:

  1. Acylation Reactions: The formation of the acetamide group from piperazine derivatives.
  2. Substitution Reactions: Potential reactions with electrophiles due to the presence of reactive sites on the piperazine ring.

Technical Details

In synthetic pathways, reactions may be monitored using thin-layer chromatography to assess completion and purity. The stability of the compound under various conditions is also critical for assessing its viability for pharmaceutical applications.

Mechanism of Action

Process

The mechanism of action for compounds like 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide is primarily linked to their interaction with neurotransmitter receptors, particularly:

  • Dopamine Receptors: Affects dopaminergic signaling, which is crucial in mood regulation and psychotic disorders.
  • Serotonin Receptors: May also influence serotonergic pathways, contributing to antidepressant effects.

Data

Binding affinity studies have shown that modifications on the piperazine structure can significantly alter receptor interactions, which is essential for optimizing therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can undergo typical amide reactions such as hydrolysis or substitution under acidic or basic conditions.
Applications

Scientific Uses

Research into 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide has primarily focused on its potential applications in:

  • Pharmaceutical Development: As a candidate for antipsychotic or antidepressant medications.
  • Neuroscience Research: To explore its effects on neurotransmitter systems and behavior in animal models.

This compound represents a significant interest within medicinal chemistry due to its structural features that suggest efficacy against psychiatric disorders. Further studies are necessary to fully elucidate its pharmacological profile and therapeutic potential.

Synthetic Methodologies for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide and Derivatives

Multi-Step Organic Synthesis Strategies Involving Piperazine Core Functionalization

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide derivatives typically employs a convergent strategy involving sequential nucleophilic substitution reactions. The foundational approach begins with N-arylation of piperazine using 1-fluoro-2-methoxybenzene under reflux conditions in toluene with potassium carbonate as a base, achieving yields of 75-82% [4] [9]. Subsequent N-alkylation introduces the acetamide moiety via reaction with chloroacetamide in acetonitrile at 60-70°C for 12 hours. This step is critical for establishing the molecular scaffold, with efficiency dependent on the stoichiometric ratio of piperazine intermediate to alkylating agent (optimal 1:1.2 molar ratio) [9].

Recent advancements have explored alternative electrophiles, including bromoacetamide derivatives with electron-withdrawing protecting groups (e.g., N-Boc-glycine bromoethyl ester), which facilitate selective monoalkylation. Post-coupling deprotection then yields the target acetamide. This strategy minimizes di-alkylated byproducts and enhances overall reaction purity (89% yield after deprotection) [4]. For N-acyl variants like N-(1-cyanocyclopentyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide, the synthesis employs activated esters (pentafluorophenyl ester) to couple sterically hindered amines after piperazine alkylation [9].

Table 1: Key Intermediates in Piperazine Core Functionalization

IntermediateSynthetic StepReaction ConditionsYield (%)
1-(2-Methoxyphenyl)piperazineN-arylationToluene, K₂CO₃, reflux, 24h75-82
Tert-butyl 2-(piperazin-1-yl)acetateAlkylation with tert-butyl bromoacetateCH₃CN, 65°C, 12h85
2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamideAminolysis/DeprotectionHCl/dioxane or TFA/DCM89-93

Microwave-Assisted Optimization of Coupling Reactions for Acetamide Derivatives

Microwave irradiation has revolutionized the synthesis of sterically congested acetamide derivatives by enhancing reaction kinetics and suppressing thermal degradation. The cyclocondensation of 2-(chloroacetyl)-N-(pyridin-2-yl)acetamide with 1-(2-methoxyphenyl)piperazine demonstrates a 15-fold reduction in reaction time (from 18 hours to 25 minutes) when conducted in DMF at 120°C under microwave irradiation [3] . This acceleration is attributed to the efficient dielectric heating of polar intermediates, which overcomes kinetic barriers associated with conventional heating.

Solvent optimization studies reveal that high-boiling polar aprotic solvents (DMF, N-methylpyrrolidone) are optimal for microwave-assisted N-alkylations, improving yields by 18-22% compared to non-polar solvents. Catalyst screening indicates that potassium iodide (10 mol%) as a Lewis acid additive enhances nucleophilic displacement by generating a more reactive alkyl iodide in situ . For derivatives incorporating sulfonamide groups (e.g., N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide), microwave conditions achieve 94% conversion versus 63% under thermal conditions, with reaction temperatures precisely controlled at 150°C to prevent decomposition [4].

Table 2: Microwave vs. Conventional Synthesis Optimization

DerivativeConventional Method (Yield/Time)Microwave Method (Yield/Time)Solvent System
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide68%, 18h91%, 25minDMF
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide63%, 20h94%, 30minNMP

Solvent Systems and Catalytic Conditions for Crystallization of Intermediate Forms

Crystallization of 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide intermediates is governed by solvent polarity, hydrogen bonding capacity, and cooling kinetics. X-ray diffraction studies confirm that monohydrate forms crystallize preferentially from acetone/water (1:1 v/v) systems, where water molecules bridge adjacent amide groups via O–H···N hydrogen bonds, forming stable orthorhombic crystals (space group Pna2₁) [1] [8]. The transition-zone theory elucidates this process: solvent-solute cooperativity dominates early crystallization stages, with acetone disrupting hydrophobic interactions to permit aqueous-phase molecular alignment .

Binary solvent mixtures significantly influence crystal morphology:

  • Ethanol/water (3:1): Yields block-shaped crystals via slow evaporation (5 days) with dihedral angles of 39.9° between phenyl and pyridine rings [8]
  • Acetone/hexane: Produces fine needles within 24 hours but with lower purity (93% vs. 99% in aqueous systems) due to trapped solvent impurities
  • Ethyl acetate/toluene: Generates twinned crystals unsuitable for X-ray analysis

Controlled cooling at 0.5°C/min from saturation temperatures (55°C for acetone/water) yields large single crystals optimal for diffraction studies. Seeding with pre-formed crystals at 40°C suppresses oiling-out phenomena common in highly supersaturated solutions [10].

Purification Techniques: Comparative Analysis of Chromatographic vs. Recrystallization Approaches

Purification of 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide derivatives presents unique challenges due to polar functional groups and structural similarities to byproducts. Recrystallization remains the gold standard for final products, with solvent selection guided by differential solubility:

  • High-temperature solubility: >100 mg/mL in boiling ethanol
  • Low-temperature solubility: <5 mg/mL in ethanol at 0°C (yield = 87-92%) [5]

Gravity filtration of hot ethanol solutions removes polymeric impurities prior to slow cooling (2°C/h), yielding crystals with >99.5% purity by HPLC. Small-scale recrystallization (50-100 mg) in water/ethanol mixtures (1:1) achieves similar purity but requires anti-solvent seeding to initiate nucleation [5].

Chromatographic methods excel for intermediate purification:

  • Silica gel chromatography: Elution with CH₂Cl₂/MeOH (95:5 to 90:10) separates mono/dialkylated piperazines (Rf difference = 0.25)
  • Reverse-phase HPLC: C18 columns with acetonitrile/water (0.1% TFA) gradients resolve positional isomers but degrade acid-sensitive compounds

Recrystallization outperforms chromatography in yield (89% vs. 72% for >98% purity) and scalability. However, chromatography is indispensable for removing isosteric impurities lacking crystallinity, such as N-desmethyl analogues [5] .

Table 3: Purification Method Performance Comparison

ParameterRecrystallization (Ethanol/Water)Silica ChromatographyReverse-Phase HPLC
Purity (%)>99.595-98>99
Recovery Yield (%)85-9270-7560-68
Scalability (max batch)5 kg500 g100 mg
Key LimitationPolymorph controlSolvent consumptionAcid degradation

Properties

Product Name

2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)16-8-6-15(7-9-16)10-13(14)17/h2-5H,6-10H2,1H3,(H2,14,17)

InChI Key

AMZANZMHBXXIHI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.